Midazolam-d6 is a deuterated derivative of midazolam, a short-acting benzodiazepine widely used for its sedative, anxiolytic, and anticonvulsant properties. The compound is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen, into the midazolam structure. This modification can enhance its pharmacokinetic properties and facilitate research in pharmacodynamics and drug metabolism.
Midazolam-d6 is synthesized from midazolam, which is classified as a benzodiazepine. The International Union of Pure and Applied Chemistry (IUPAC) name for midazolam-d6 is 8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine. The compound is primarily utilized in scientific research to study the pharmacological effects and metabolic pathways of benzodiazepines without the confounding effects of hydrogen isotopes.
The synthesis of Midazolam-d6 involves several methods for incorporating deuterium into the midazolam molecule:
The industrial production of Midazolam-d6 typically employs catalytic hydrogen-deuterium exchange reactions. The reaction conditions are optimized to ensure high yield and purity. For example, deuterium gas is used in conjunction with solvents like acetonitrile under controlled temperature and pressure conditions to maximize efficiency. Purification techniques such as chromatography are employed to isolate the final product with a purity exceeding 95% .
The molecular formula for Midazolam-d6 is C18D6H7ClFN3, with a molecular weight of approximately 331.80 g/mol. The structure retains the core benzodiazepine framework while featuring trideuterated positions that modify its isotopic composition.
Midazolam-d6 can undergo various chemical reactions similar to its non-deuterated counterpart:
Common reagents used in these reactions include:
The major products formed from these reactions include hydroxylated metabolites and substituted derivatives .
Midazolam-d6 exerts its pharmacological effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances GABA's inhibitory effects, resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Specifically, it targets GABA-A receptors, which mediate increased chloride ion influx and neuronal hyperpolarization .
Midazolam-d6 is a white to off-white crystalline solid that is soluble in organic solvents like acetonitrile but poorly soluble in water.
Key chemical properties include:
These properties make Midazolam-d6 suitable for various analytical applications .
Midazolam-d6 serves critical roles in scientific research:
Benzodiazepine deuteration employs precision chemical synthesis to ensure regioselective isotopic incorporation:
Biosynthetic Approaches: While applicable to natural products, microbial systems show limited utility for complex benzodiazepines due to poor deuterium incorporation efficiency. In vivo labeling using deuterated precursors (e.g., [²H₃]-methyl glycine) faces enzymatic discrimination against heavier isotopes, resulting in incomplete labeling [6] [9].
Chemical Synthesis: Midazolam-d6 is typically synthesized via electrophilic deuteration of midazolam precursors or late-stage H/D exchange. Microwave-assisted deuteration at 190°C using D₂O/DC1 enables efficient incorporation at specific positions (e.g., methyl groups), yielding >95% isotopic purity [10]. Protecting group strategies are essential to prevent deuteration at metabolically inactive sites, which would confer no kinetic advantage.
Table 2: Isotopic Labeling Approaches for Benzodiazepines
Method | Deuteration Efficiency | Regioselectivity | Limitations |
---|---|---|---|
Microwave H/D Exchange | 40-60% yield | Moderate (C-H activation) | Requires acidic conditions |
Precursor Fluorination | <20% yield | High (specific positions) | Low yields; complex synthesis |
Biosynthetic | Variable (5-80%) | Low | Enzymatic isotope discrimination |
Metabolic flux analysis using position-specific labeling (e.g., [¹³C]-glucose) reveals that deuteration patterns must align with known metabolic hotspots. For midazolam, deuterium placement at the 1-methyl position targets the primary site of CYP3A4-mediated oxidation, where the KIE is maximized [3] [9].
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6